molecular formula C24H21ClN4O4S B2601690 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 1207016-16-7

4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2601690
CAS No.: 1207016-16-7
M. Wt: 496.97
InChI Key: RVFOANRBLRAZKI-UHFFFAOYSA-N
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Description

4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

One area of research involves the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. For example, a study by Abu‐Hashem et al. (2020) described the synthesis of various novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These findings suggest that compounds with complex structures, including those related to the specified compound, could be explored for their therapeutic potential.

Antiprotozoal Agents

Another study focused on the synthesis of imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with significant in vitro and in vivo activity against protozoal infections, showcasing the potential of such compounds in developing new antiprotozoal medications (Ismail et al., 2004).

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position has also been conducted with the aim of finding new antiulcer agents. Starrett et al. (1989) synthesized new compounds as potential antisecretory and cytoprotective agents, although they did not display significant antisecretory activity, some showed good cytoprotective properties (Starrett et al., 1989).

Leukotriene B(4) Inhibition

Kuramoto et al. (2008) prepared derivatives of benzo[b]furan with leukotriene B(4) inhibitory activity and evaluated their growth inhibitory activity in cancer cell lines, indicating potential applications in cancer therapy (Kuramoto et al., 2008).

Properties

IUPAC Name

4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-32-21-9-6-17(25)13-20(21)28-22(30)15-34-24-26-10-11-29(24)18-7-4-16(5-8-18)23(31)27-14-19-3-2-12-33-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFOANRBLRAZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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